Cas no 75262-69-0 (17b-Carboxy-17-desoxy Dexamethasone)

17b-カルボキシ-17-デソキシデキサメタゾンは、グルココルチコイド系ステロイドの一種であるデキサメタゾンの誘導体です。この化合物は、17位のカルボキシル基の導入により、親水性が向上し、生体適合性が高まっています。主に抗炎症作用や免疫抑制作用を示し、研究用途や医薬品開発における中間体として利用されます。従来のデキサメタゾンと比較して、代謝安定性に優れ、副作用の軽減が期待できる点が特徴です。また、化学修飾の容易さから、標的指向性ドラッグデリバリーシステムへの応用も検討されています。

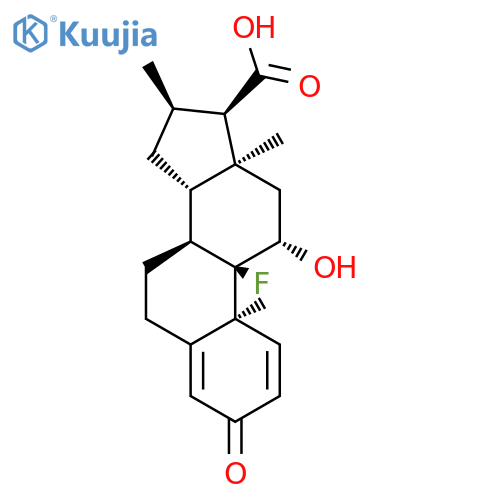

75262-69-0 structure

商品名:17b-Carboxy-17-desoxy Dexamethasone

CAS番号:75262-69-0

MF:C21H27FO4

メガワット:362.435090303421

CID:826718

17b-Carboxy-17-desoxy Dexamethasone 化学的及び物理的性質

名前と識別子

-

- 17β-Carboxy-17-desoxy Dexamethasone

- (8S,9R,10S,11S,13S,14S,16R,17R)-9-fluoro-11-hydroxy-10,13,16-trimethyl-3-oxo-7,8,11,12,14,15,16,17-octahydro-6H-cyclopenta[a]phenanthrene-17-carboxylic acid

- 17Β-CARBOXY-17-DESOXY DEXAMETHASONE, WHITE SOLID

- A-Carboxy 17-Desoxymethasone

- A-Carboxy-17-desoxy Dexamethasone

- 17b-Carboxy-17-desoxy Dexamethasone

-

計算された属性

- せいみつぶんしりょう: 362.18900

じっけんとくせい

- ゆうかいてん: 294-296°C (dec.)

- PSA: 74.60000

- LogP: 3.30400

17b-Carboxy-17-desoxy Dexamethasone 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| SHENG KE LU SI SHENG WU JI SHU | sc-460863-10mg |

17β-Carboxy-17-desoxy Dexamethasone, |

75262-69-0 | 10mg |

¥2708.00 | 2023-09-05 | ||

| TRC | C177925-50mg |

17b-Carboxy-17-desoxy Dexamethasone |

75262-69-0 | 50mg |

$ 413.00 | 2023-09-08 | ||

| TRC | C177925-100mg |

17b-Carboxy-17-desoxy Dexamethasone |

75262-69-0 | 100mg |

$ 666.00 | 2023-04-18 | ||

| SHENG KE LU SI SHENG WU JI SHU | sc-460863-10 mg |

17β-Carboxy-17-desoxy Dexamethasone, |

75262-69-0 | 10mg |

¥2,708.00 | 2023-07-11 | ||

| TRC | C177925-10mg |

17b-Carboxy-17-desoxy Dexamethasone |

75262-69-0 | 10mg |

$ 164.00 | 2023-09-08 | ||

| TRC | C177925-25mg |

17b-Carboxy-17-desoxy Dexamethasone |

75262-69-0 | 25mg |

$ 265.00 | 2023-09-08 | ||

| A2B Chem LLC | AH52615-50mg |

17ß-Carboxy-17-desoxydexamethasone |

75262-69-0 | 50mg |

$516.00 | 2024-04-19 | ||

| A2B Chem LLC | AH52615-10mg |

17ß-Carboxy-17-desoxydexamethasone |

75262-69-0 | 10mg |

$278.00 | 2024-04-19 | ||

| A2B Chem LLC | AH52615-25mg |

17ß-Carboxy-17-desoxydexamethasone |

75262-69-0 | 25mg |

$374.00 | 2024-04-19 |

17b-Carboxy-17-desoxy Dexamethasone 関連文献

-

1. Structural evidence for a reaction intermediate mimic in the active site of a sulfite dehydrogenase†Ahmed Djeghader,Melanie Rossotti,Saleh Abdulkarim,Frédéric Biaso,Guillaume Gerbaud,Wolfgang Nitschke,Barbara Schoepp-Cothenet,Tewfik Soulimane,Stéphane Grimaldi Chem. Commun., 2020,56, 9850-9853

-

Baoyu Gao RSC Adv., 2017,7, 28733-28745

-

Louis Porte RSC Adv., 2014,4, 64506-64513

-

Anton Ivanov,Sebastian Boldt,Zaib un Nisa,Syed Jawad Ali Shah,Alexander Villinger,Gyula Schneider,János Wölfling,Jamshed Iqbal RSC Adv., 2016,6, 11118-11127

-

Shwan A. Hamad,Vesselin N. Paunov Soft Matter, 2012,8, 5069-5077

75262-69-0 (17b-Carboxy-17-desoxy Dexamethasone) 関連製品

- 1880-61-1(17-Oxo Dexamethasone)

- 37927-01-8(Dexamethasone Acid)

- 898419-10-8(1-(3-chloro-4-methoxyphenyl)-4-(2-fluorophenyl)methyl-1,2,3,4-tetrahydropyrazine-2,3-dione)

- 926141-91-5(N-(1-cyanocyclohexyl)-2-{[5-(thiophen-2-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide)

- 1806818-20-1(Ethyl 2,3-dibromo-4-(difluoromethyl)pyridine-6-acetate)

- 126712-05-8(1-bromo-2-(bromomethyl)-3-methoxybenzene)

- 2094028-97-2(N-[(1S,2R)-2-[4-(1-Hydroxy-1-methylethyl)-1H-1,2,3-triazol-1-yl]cyclohexyl]-2-propenamide)

- 40047-22-1(6-(Benzyloxy)-1H-indole-2-carboxylic Acid)

- 1531087-60-1(1-(3,5-dichloropyridin-2-yl)prop-2-en-1-one)

- 2639425-58-2(3-Methyl-5-(trifluoromethyl)thiophen-2-amine)

推奨される供給者

钜澜化工科技(青岛)有限公司

ゴールドメンバー

中国のサプライヤー

大量

atkchemica

ゴールドメンバー

中国のサプライヤー

試薬

Shanghai Xinsi New Materials Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Jiangxi Boyang Pharmaceutical Chemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Taian Jiayue Biochemical Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量